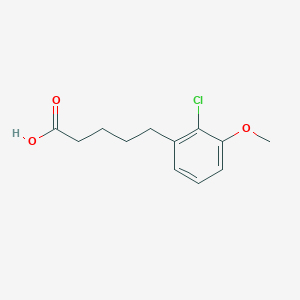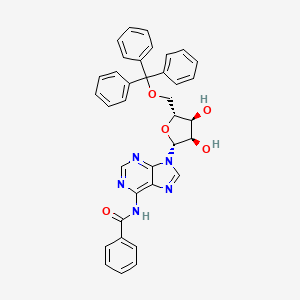
N-Benzoyl-5'-O-(triphenylmethyl)-Adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-5’-O-(triphenylmethyl)-Adenosine (CAS No. 84138-86-3) is a synthetic compound. Its chemical formula is C₃₈H₃₅N₅O₆, and its molecular weight is 657.71 g/mol. This purine nucleoside analog has gained attention due to its antitumor activity, particularly against indolent lymphoid malignancies .
Preparation Methods
The synthetic route for N-Benzoyl-5’-O-(triphenylmethyl)-Adenosine involves specific reaction conditions. Unfortunately, detailed industrial production methods are not widely available. Researchers typically prepare it in the laboratory using established protocols.
Chemical Reactions Analysis
N-Benzoyl-5’-O-(triphenylmethyl)-Adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent. The major products formed from these reactions contribute to its antitumor properties.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: Researchers study its reactivity and use it as a model compound for nucleoside analogs.
Biology: It serves as a tool to investigate cellular processes related to DNA synthesis and apoptosis.
Medicine: Its antitumor activity makes it a potential candidate for cancer therapy.
Industry: Although industrial production methods are limited, its research applications drive interest.
Mechanism of Action
The antitumor effects of N-Benzoyl-5’-O-(triphenylmethyl)-Adenosine involve inhibition of DNA synthesis and induction of apoptosis. Molecular targets and pathways associated with these mechanisms remain an active area of study.
Comparison with Similar Compounds
While N-Benzoyl-5’-O-(triphenylmethyl)-Adenosine is unique in its structure, it shares similarities with other purine nucleoside analogs. its specific features set it apart from its counterparts.
Properties
Molecular Formula |
C36H31N5O5 |
|---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H31N5O5/c42-30-28(21-45-36(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27)46-35(31(30)43)41-23-39-29-32(37-22-38-33(29)41)40-34(44)24-13-5-1-6-14-24/h1-20,22-23,28,30-31,35,42-43H,21H2,(H,37,38,40,44)/t28-,30-,31-,35-/m1/s1 |
InChI Key |
CLQLOYVVKMWBIY-JYYIKNSZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



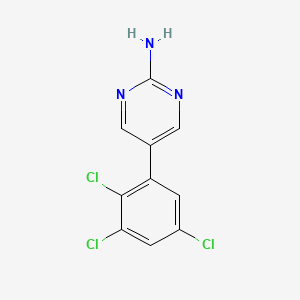

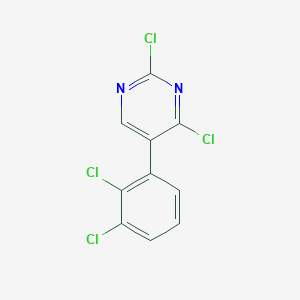
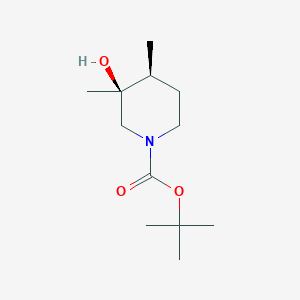
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
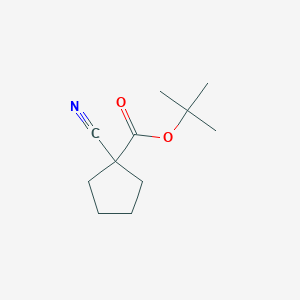


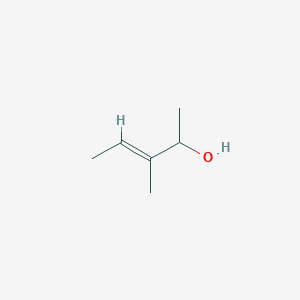
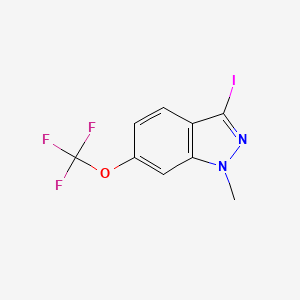
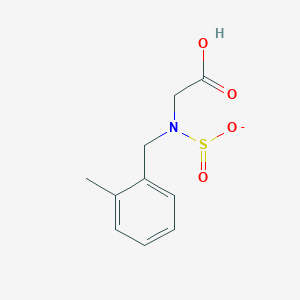
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
